Fructosazine (2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine) is a polyhydroxyalkylpyrazine primarily recognized as a product of the Maillard reaction and caramelization processes. [, , , ] It forms through the self-condensation of glucosamine, an amino sugar. [, , ] Fructosazine contributes to the aroma and color development in browned food products. [] Beyond its role in food chemistry, fructosazine has garnered interest for its potential antimicrobial properties and its application as a flavor precursor in tobacco products. [, , ]
Fructosazine possesses a pyrazine ring core substituted at the 2 and 5 positions with D-arabino-1,2,3,4-tetrahydroxybutyl side chains. [, , ] Structural analysis has been conducted using techniques like mass spectrometry (FAB-MS, LC-MS), nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, DEPT), and UV spectroscopy. [, , ] These techniques confirmed its molecular weight, elucidated the arrangement of atoms, and characterized its spectral properties.
Fructosazine exhibits antimicrobial activity, particularly against Escherichia coli strains. [, , ] Its mechanism of action involves:
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